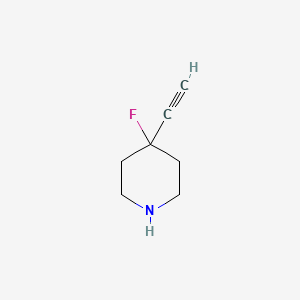

4-Ethynyl-4-fluoropiperidine

Description

4-Ethynyl-4-fluoropiperidine is a piperidine derivative featuring a fluorine atom and an ethynyl group (-C≡CH) at the 4-position of the piperidine ring. Piperidine derivatives are critical in medicinal chemistry due to their role as bioactive scaffolds in central nervous system (CNS) drugs, analgesics, and enzyme inhibitors.

Below, we compare this compound with five key analogs based on substituent patterns and pharmacological relevance.

Properties

IUPAC Name |

4-ethynyl-4-fluoropiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10FN/c1-2-7(8)3-5-9-6-4-7/h1,9H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSCDQOYXBYVCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CCNCC1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Ethynyl-4-fluoropiperidine typically involves multi-step procedures. One common method starts with the fluorination of a piperidine precursor, followed by the introduction of the ethynyl group. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity. For example, a catalytic dearomatization-hydrogenation sequence can be employed to prepare fluorinated piperidines in a highly diastereoselective fashion . Industrial production methods may involve scaling up these laboratory procedures while ensuring the consistency and safety of the process.

Chemical Reactions Analysis

Chemical Reactivity

4-Ethynyl-4-fluoropiperidine participates in diverse reactions due to its reactive ethynyl and fluorine substituents.

3.1. Nucleophilic Substitution

-

The ethynyl group undergoes nucleophilic substitution with amines or alcohols, forming substituted acetylenes .

-

Example : Reaction with 3-hydroxypiperidine yields fluorobenzoate derivatives (LAS-286, LAS-294) with >95% purity .

3.2. Cross-Coupling Reactions

-

The fluorine substituent enhances reactivity in Pd-catalyzed reactions.

-

Application : Synthesis of 3-(4-fluorophenyl)-1H-isochromen-1-one via Sonogashira coupling .

3.3. Biochemical Stability

-

Fluorine’s stability is challenged by oxidative defluorination, leading to reactive metabolites. Substitution at the 4- and 6-positions mitigates time-dependent inhibition (TDI) in CYP3A4 .

Reaction Optimization

Modern techniques enhance reaction efficiency and scalability:

5.1. Design of Experiments (DoE)

-

Central composite designs optimize conditions for Pd-catalyzed reactions, improving yields from 48% to 61% .

5.2. Kinetic Modeling

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-ethynyl-4-fluoropiperidine is . The compound features a piperidine ring substituted with an ethynyl group and a fluorine atom, which contributes to its biological activity. The presence of fluorine enhances metabolic stability and binding affinity to biological targets, making it an attractive candidate for drug development.

Chemistry

- Building Block for Synthesis : this compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in pharmaceutical chemistry.

- Development of Synthetic Methodologies : Its unique structure allows chemists to explore new synthetic pathways and methodologies.

Biology

- Biological Activity Investigation : The compound has been studied for its interactions with various biological targets, including enzymes and receptors.

- Enzyme Inhibition Studies : Research indicates that it exhibits inhibitory activity against enzymes such as autotaxin, which is involved in fibrotic diseases.

Medicine

- Potential Therapeutic Applications : this compound is being explored as a lead compound for new pharmaceuticals targeting neurological disorders and fibrotic diseases.

- Neurotransmitter Modulation : Studies suggest that it may modulate dopamine and serotonin pathways, indicating potential applications in treating psychiatric disorders .

Industry

- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals and advanced materials, contributing to the development of new catalysts and reagents.

Case Study 1: Inhibition of Autotaxin

A significant study demonstrated that this compound effectively inhibited autotaxin activity in vitro. This finding suggests its potential therapeutic application in treating fibrotic diseases, where autotaxin plays a crucial role in disease progression.

Case Study 2: Neurotransmitter Modulation

Another investigation focused on the compound's effects on dopaminergic systems. It was found to alter binding affinities at dopamine transporters, indicating possible applications in neuropharmacology. This modulation could lead to new treatments for conditions such as depression or schizophrenia .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 4-Ethynyl-4-fluoropiperidine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of enzyme activity or receptor binding, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

<sup>a</sup>LogP values estimated using substituent contributions.

<sup>b</sup>Calculated from molecular formula C7H9FN.

<sup>c</sup>Melting point range from structurally related 4-substituted piperidines .

Key Observations :

- Rigidity vs. Flexibility : The ethynyl group in this compound imposes conformational rigidity, contrasting with the flexible benzyl group in 4-(4-Fluoro-benzyl)piperidine. This rigidity may enhance target selectivity but reduce metabolic stability compared to bulkier analogs .

- Polarity : The hydroxy group in 4-hydroxy-4-(4-fluorophenyl)piperidine increases water solubility (LogP ~1.5) relative to the ethynyl variant (predicted LogP ~1.2), suggesting differences in bioavailability .

Biological Activity

4-Ethynyl-4-fluoropiperidine is a synthetic compound belonging to the piperidine family, notable for its structural features that enhance its interaction with biological targets. This article delves into its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Structural Characteristics

The compound features an ethynyl group and a fluorine atom at the 4-position of the piperidine ring. These modifications contribute to its lipophilicity and ability to penetrate biological membranes, which may lead to distinct pharmacological profiles compared to other piperidine derivatives.

The mechanism of action for this compound involves its interaction with various biological targets, including receptors and enzymes. The ethynyl group can engage in π-π interactions with aromatic residues in proteins, while the fluorine atom may form hydrogen bonds with polar residues. This dual capability enhances its binding affinity and specificity towards its targets, potentially leading to various biological effects .

Biological Activity

Research indicates that this compound exhibits a range of biological activities, primarily due to its structural features:

- Neuropharmacological Effects : The compound has been studied for its potential effects on the central nervous system (CNS), particularly as a calcium channel antagonist. It has shown efficacy in modulating T-type calcium channels without adverse cardiovascular effects .

- Enzyme Inhibition : Investigations into its interactions with specific enzymes have revealed potential for enzyme inhibition, which could be beneficial in treating various diseases .

- Antiviral Properties : Although not primarily an antiviral agent, compounds structurally related to this compound have been explored for their activity against viral infections, such as HIV. The incorporation of ethynyl groups has been linked to enhanced stability and efficacy against nucleoside reverse transcriptase inhibitors (NRTIs) .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Ethynyl-4-fluorobenzene | Ethynyl group attached to a benzene | Potentially used in organic synthesis |

| 4-Fluoropiperidine | Fluorine at the 4-position | Neuropharmacological effects |

| Tert-butyl this compound-1-carboxylate | Ethynyl and carboxylate groups | Investigated for enzyme inhibition |

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Calcium Channel Modulation : A study demonstrated that modifications in piperidine derivatives could lead to potent antagonists of T-type calcium channels. This research indicates that similar structural modifications in this compound may yield significant therapeutic benefits .

- Pharmacokinetics : Research on related fluorinated compounds has shown that the presence of fluorine can influence metabolic stability and pharmacokinetic properties. For instance, fluorinated piperidines have been noted for their resistance to metabolic degradation, which is crucial for maintaining therapeutic levels in vivo .

- Antiviral Efficacy : Related studies on ethynyl-substituted nucleosides have revealed their effectiveness against HIV due to prolonged intracellular half-lives and robust antiviral activity. While this compound itself has not been directly tested as an antiviral, its structural analogs suggest a potential pathway for further exploration .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4-Ethynyl-4-fluoropiperidine, and what are their key challenges?

- Methodological Answer : The synthesis typically involves fluorination of a piperidine precursor followed by ethynylation. For fluorination, electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions are recommended to avoid hydrolysis . Ethynylation can be achieved via Sonogashira coupling using palladium catalysts, but steric hindrance at the 4-position may reduce yields. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product . Key challenges include controlling regioselectivity and minimizing byproducts during fluorination.

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer :

- NMR : NMR is essential to confirm fluorination (expected δ ≈ -180 to -200 ppm). NMR should show splitting patterns for the ethynyl proton (δ ≈ 2.5-3.0 ppm, triplet) and piperidine protons (δ ≈ 1.5-2.5 ppm) .

- MS : High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H] at m/z 153.082 (CHFN) .

- IR : Stretching vibrations for C≡C (~2100 cm) and C-F (~1100 cm) confirm functional groups .

Q. What preliminary biological assays are recommended for evaluating this compound?

- Methodological Answer : Begin with in vitro receptor binding assays (e.g., T-type calcium channels, as seen in structurally similar fluoropiperidines) using patch-clamp electrophysiology . Screen for cytotoxicity via MTT assays in HEK-293 or neuronal cell lines, noting that fluorinated piperidines may exhibit membrane permeability advantages .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound amid steric hindrance?

- Methodological Answer :

- Use bulky ligands (e.g., P(t-Bu)) in palladium-catalyzed ethynylation to reduce steric interference .

- Microwave-assisted synthesis (100–120°C, 30 min) improves reaction kinetics .

- Monitor reaction progress via TLC (R ≈ 0.4 in 7:3 hexane:ethyl acetate) and optimize solvent polarity to enhance separation .

Q. How should contradictions in NMR data be resolved during characterization?

- Methodological Answer :

- Solvent Effects : Use deuterated DMSO or CDCl to standardize chemical shift reporting .

- Computational Validation : Compare experimental shifts with DFT calculations (e.g., B3LYP/6-31G*) to confirm assignments .

- Impurity Analysis : Employ HPLC-MS (C18 column, 0.1% TFA in water/acetonitrile) to detect fluorinated byproducts that may skew NMR signals .

Q. What experimental designs are recommended for assessing this compound’s pharmacokinetics without cardiovascular interference?

- Methodological Answer :

- Selectivity Screening : Use CHO cells expressing Cav3.2 (T-type) vs. Cav1.2 (L-type) channels to confirm target specificity .

- In Vivo Models : Administer via intracerebroventricular injection in rodents to bypass systemic circulation, reducing cardiovascular off-target effects .

- Metabolite Tracking : LC-MS/MS analysis of plasma and brain homogenates identifies active metabolites while monitoring cardiac biomarkers (troponin, BNP) .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.